CCK2R Ligand-Linker Conjugates 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCK2R Ligand-Linker Conjugates 1 is a compound designed for targeted drug delivery, particularly in cancer therapy. This compound is a ligand-linker conjugate that binds to the cholecystokinin 2 receptor (CCK2R), which is selectively expressed in certain types of cancer cells. By conjugating cytotoxic agents to this ligand, the compound can deliver these agents directly to cancer cells, minimizing damage to healthy tissues .
Preparation Methods
The synthesis of CCK2R Ligand-Linker Conjugates 1 involves the conjugation of cytotoxic antimicrotubule agents, such as Desacetyl Vinblastine Hydrazide and Tubulysin B Hydrazide, to a hydrophilic peptide linker. The synthetic route typically includes the activation of these cytotoxic agents followed by their conjugation to the ligand through the peptide linker . Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
CCK2R Ligand-Linker Conjugates 1 primarily undergoes conjugation reactions. The common reagents used in these reactions include activated forms of the cytotoxic agents and hydrophilic peptide linkers. The major products formed from these reactions are the conjugates themselves, which consist of the ligand bound to the cytotoxic agents via the linker .
Scientific Research Applications
CCK2R Ligand-Linker Conjugates 1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for studying targeted drug delivery systems. In biology and medicine, it is used to develop targeted cancer therapies, as it can deliver cytotoxic agents directly to cancer cells expressing CCK2R. This targeted approach helps in reducing the side effects associated with conventional chemotherapy . In the industry, it can be used in the development of new anticancer drugs and therapies.
Mechanism of Action
The mechanism of action of CCK2R Ligand-Linker Conjugates 1 involves the binding of the ligand to the cholecystokinin 2 receptor on the surface of cancer cells. Once bound, the conjugate is internalized by the cell, and the cytotoxic agents are released, disrupting the microtubules and leading to cell death . The molecular targets involved in this process are the microtubules within the cancer cells, which are essential for cell division and survival.
Comparison with Similar Compounds
CCK2R Ligand-Linker Conjugates 1 is unique in its selective targeting of the cholecystokinin 2 receptor. Similar compounds include other ligand-linker conjugates that target different receptors, such as folate receptor-targeted conjugates and prostate-specific membrane antigen-targeted conjugates . These compounds also aim to deliver cytotoxic agents directly to cancer cells, but they differ in their receptor targets and the specific cytotoxic agents used.
Properties
Molecular Formula |
C72H110N12O27S |
---|---|
Molecular Weight |
1607.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-4-[8-[[3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoyl]amino]octanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H110N12O27S/c1-72(2,3)54(91)35-84-49-20-12-11-19-48(49)83(41-17-8-7-9-18-41)34-46(69(84)108)82-71(111)76-40-16-14-15-39(31-40)64(103)73-30-13-6-4-5-10-21-57(94)77-42(24-28-58(95)96)65(104)78-43(22-26-55(92)74-32-50(87)60(99)62(101)52(89)36-85)66(105)80-45(25-29-59(97)98)67(106)79-44(68(107)81-47(38-112)70(109)110)23-27-56(93)75-33-51(88)61(100)63(102)53(90)37-86/h11-12,14-16,19-20,31,41-47,50-53,60-63,85-90,99-102,112H,4-10,13,17-18,21-30,32-38H2,1-3H3,(H,73,103)(H,74,92)(H,75,93)(H,77,94)(H,78,104)(H,79,106)(H,80,105)(H,81,107)(H,95,96)(H,97,98)(H,109,110)(H2,76,82,111)/t42-,43-,44-,45-,46+,47-,50-,51-,52+,53+,60+,61+,62+,63+/m0/s1 |
InChI Key |
YORFONXNERNMCL-PLPZWYNCSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CS)C(=O)O)C4CCCCC4 |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CS)C(=O)O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.